molecular formula C20H35NO3S B6434601 3-tert-butyl-4-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide CAS No. 2419397-56-9

3-tert-butyl-4-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide

Cat. No.: B6434601
CAS No.: 2419397-56-9
M. Wt: 369.6 g/mol
InChI Key: GHCQQONUOKCACG-UHFFFAOYSA-N
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Description

3-tert-butyl-4-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-4-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of benzene to form benzene sulfonic acid, which is then converted to benzene sulfonamide.

    Introduction of the tert-Butyl and Ethoxy Groups: The tert-butyl group is introduced via Friedel-Crafts alkylation, while the ethoxy group is added through an etherification reaction.

    Attachment of the N-(2,4,4-trimethylpentan-2-yl) Group: This step involves the reaction of the benzene sulfonamide derivative with 2,4,4-trimethylpentan-2-amine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid or a thiol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfonic acids or thiols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-tert-butyl-4-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or enzymes. Its sulfonamide group is particularly interesting due to its known bioactivity.

Medicine

In medicinal chemistry, sulfonamides are well-known for their antibacterial properties. This compound could be investigated for its potential as a therapeutic agent, particularly in the development of new antibiotics or other drugs.

Industry

In industrial applications, this compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-tert-butyl-4-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide
  • 3-tert-butyl-4-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide
  • 3-tert-butyl-4-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonic acid

Uniqueness

Compared to similar compounds, 3-tert-butyl-4-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide stands out due to the presence of both the ethoxy and sulfonamide groups. This combination of functional groups can result in unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-tert-butyl-4-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO3S/c1-10-24-17-12-11-15(13-16(17)19(5,6)7)25(22,23)21-20(8,9)14-18(2,3)4/h11-13,21H,10,14H2,1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCQQONUOKCACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)CC(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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